molecular formula C12H2Cl6O2 B024704 C-131,2,3,6,7,8-HxCDD CAS No. 109719-81-5

C-131,2,3,6,7,8-HxCDD

Cat. No.: B024704
CAS No.: 109719-81-5
M. Wt: 402.8 g/mol
InChI Key: YCLUIPQDHHPDJJ-WCGVKTIYSA-N
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Description

C-131,2,3,6,7,8-Hexachlorodibenzo-p-dioxin is a polychlorinated dibenzo-p-dioxin, a class of compounds known for their environmental persistence and toxicity. This compound is often detected in domestic meat and poultry and is used as a standard for environmental testing and research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-131,2,3,6,7,8-Hexachlorodibenzo-p-dioxin typically involves the chlorination of dibenzo-p-dioxin under controlled conditions. High-resolution gas chromatography and high-resolution mass spectrometry (HRGC/HRMS) are often employed to ensure the purity and specificity of the compound .

Industrial Production Methods

Industrial production methods for C-131,2,3,6,7,8-Hexachlorodibenzo-p-dioxin are not commonly documented due to its toxic nature. it is often produced as a by-product in the manufacturing of pesticides and during the incineration of chlorine-containing substances .

Chemical Reactions Analysis

Types of Reactions

C-131,2,3,6,7,8-Hexachlorodibenzo-p-dioxin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pressures to ensure specificity .

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated dibenzo-p-dioxins, which can vary in their toxicity and environmental impact .

Scientific Research Applications

Mechanism of Action

C-131,2,3,6,7,8-Hexachlorodibenzo-p-dioxin exerts its effects by binding to the aryl hydrocarbon receptor (AH receptor). This binding initiates a cascade of cellular events, leading to changes in gene expression and potentially toxic effects. The AH receptor plays a role in various physiological processes, including rhythmic functions and organ development .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,7,8-Pentachlorodibenzo-p-dioxin
  • 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin
  • 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin
  • 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin
  • 2,3,7,8-Tetrachlorodibenzo-p-dioxin

Uniqueness

C-131,2,3,6,7,8-Hexachlorodibenzo-p-dioxin is unique due to its specific chlorination pattern, which affects its binding affinity to the AH receptor and its overall toxicity. This makes it a critical compound for studying the toxicological effects of dioxins .

Properties

IUPAC Name

1,2,3,6,7,8-hexachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl6O2/c13-3-1-5-11(9(17)7(3)15)20-6-2-4(14)8(16)10(18)12(6)19-5/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLUIPQDHHPDJJ-WCGVKTIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C]2[13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)O[13C]3=[13CH][13C](=[13C]([13C](=[13C]3O2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00911304
Record name 1,2,3,6,7,8-Hexachloro(~13~C_12_)oxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109719-81-5
Record name 1,2,3,6,7,8-HxCDD-13C12
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109719815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,6,7,8-Hexachloro(~13~C_12_)oxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 109719-81-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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